Tofisopam - 22345-47-7

Tofisopam

Catalog Number: EVT-285907
CAS Number: 22345-47-7
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tofisopam is a psychotropic drug belonging to the 2,3-benzodiazepine chemical class [, ]. This distinguishes it from the more common 1,4-benzodiazepines like diazepam. While it shares the anxiolytic properties of benzodiazepines, its distinct structure contributes to a unique pharmacological profile []. Tofisopam has been the subject of scientific research exploring its potential in various therapeutic areas, particularly anxiety and related disorders [, , , , ].

Synthesis Analysis

One notable synthesis pathway for Tofisopam utilizes a photoinduced CO2 fixation strategy []. This approach employs readily available, plant-derived starting materials: 3,4-dimethoxypropylbenzene and 3,4-dimethoxybenzoic acid. The synthesis involves a Friedel-Crafts acylation followed by photoinduced carboxylation to construct the core carbon framework. A final Kumada-type cross-coupling reaction introduces a methyl group, completing the Tofisopam synthesis. This method also allows for the synthesis of Tofisopam analogs by varying the substituent introduced in the final step [].

Molecular Structure Analysis

Tofisopam can engage in charge-transfer complex formation with π-acceptors like chloranilic acid (ChA) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) []. These interactions arise from the electron-donating properties of Tofisopam's molecular structure. Spectrophotometric analysis of these complexes provides a basis for Tofisopam quantification in pharmaceutical formulations [].

While Tofisopam does not bind directly to 1,4-benzodiazepine or GABA receptors, it can influence their activity [, ]. It has been suggested that Tofisopam might act on a specific subgroup of benzodiazepine receptors, termed BRI (high affinity), which could contribute to its distinct pharmacological profile compared to traditional benzodiazepines []. Additionally, research suggests involvement of the serotonergic, catecholaminergic, and opioidergic systems in mediating Tofisopam's effects, particularly its antidepressant-like activity [].

Physical and Chemical Properties Analysis

Tofisopam's physicochemical properties influence its behavior in various analytical techniques. Its UV absorbance characteristics, particularly at 310 nm, enable its quantification in pharmaceutical formulations using spectrophotometric methods []. Its interaction with different solvents and chiral stationary phases during HPLC analysis provides insights into its separation and analysis [].

Applications
  • Anxiety Disorders: Numerous studies investigated Tofisopam's efficacy in treating various anxiety disorders, including generalized anxiety disorder [, , ], somatic anxiety [], and anxiety associated with gynecological conditions [, ]. Research suggests its potential as an anxiolytic, particularly in cases where traditional benzodiazepines are not well-tolerated or contraindicated.
  • Organic Catatonia: Tofisopam has been explored as a potential alternative treatment option for organic catatonia, showing promising results in reducing catatonic symptoms with a favorable safety profile [].
  • Abnormal Sensation in the Throat: Studies investigated the efficacy of Tofisopam in treating abnormal sensations in the throat, such as globus sensation, with promising results, particularly in cases linked to autonomic dysfunction [, ].
  • Vertigo and Dizziness: Research suggests potential benefits of Tofisopam in treating vertigo and dizziness, particularly in cases associated with autonomic dysfunction and orthostatic dysregulation [, ].
  • Lower Urinary Tract Symptoms: Tofisopam has been studied for its potential in managing lower urinary tract symptoms, with preliminary findings suggesting possible benefits [].
Future Directions
  • Exploring Enantiomer-Specific Effects: Investigating the distinct pharmacological activities of individual Tofisopam enantiomers could lead to the development of more targeted and effective therapies with potentially fewer side effects [, , ].

1-(3-Chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine (GYKI 51189)

    Compound Description: GYKI 51189 is a novel analogue of Tofisopam, sharing a similar 2,3-benzodiazepine structure. It displays a distinct pharmacological profile compared to traditional 1,4-benzodiazepines, exhibiting anxiolytic and antidepressant activities. [] Preclinical studies indicate that GYKI 51189 reduces psychomotor agitation, exhibits anti-aggressive effects, and inhibits stress-induced vegetative responses. []

    Relevance: GYKI 51189 represents a structurally similar compound to Tofisopam with enhanced anxiolytic potency and additional antidepressant effects. [] Both compounds differ from classical 1,4-benzodiazepines by lacking affinity for 1,4-benzodiazepine receptors and exhibiting a distinct pharmacological profile. []

    Compound Description: Diazepam is a classic 1,4-benzodiazepine widely used as an anxiolytic, sedative, muscle relaxant, and anticonvulsant. [] It exerts its effects by binding to benzodiazepine receptors in the central nervous system. []

    Relevance: Diazepam serves as a pharmacological comparator to Tofisopam in several studies. [, ] While both exhibit anxiolytic properties, Tofisopam demonstrates a more favorable side effect profile with reduced sedation, anticonvulsant effects, and muscle relaxant properties compared to Diazepam. [, ]

    Relevance: In a clinical trial, Hydroxyzine was compared to Tofisopam for treating generalized anxiety disorder. [] Both drugs demonstrated similar efficacy in reducing anxiety symptoms after two and six weeks of treatment. []

(R)-Tofisopam

    Compound Description: (R)-Tofisopam is the R-enantiomer of the racemic drug Tofisopam. [, ]

    Relevance: (R)-Tofisopam has been proposed as a potentially safer and more effective treatment for anxiety disorders compared to the racemic mixture. [, ] Further research is needed to fully elucidate its pharmacological profile and clinical utility.

(S)-Tofisopam

    Compound Description: (S)-Tofisopam is the S-enantiomer of the racemic drug Tofisopam. It exhibits a tenfold higher potency as a phosphodiesterase 4 (PDE4) inhibitor compared to (R)-Tofisopam. []

    Relevance: The discovery of (S)-Tofisopam's potent PDE4 inhibitory activity suggests its potential for repurposing in therapeutic indications where PDE4 inhibition is beneficial. [] This finding highlights the importance of understanding the distinct pharmacological profiles of individual enantiomers within racemic mixtures like Tofisopam.

    Compound Description: Midazolam is a short-acting benzodiazepine with sedative, anxiolytic, amnestic, and muscle relaxant properties. []

    Relevance: A comparative study investigated the clinical effects and changes in cerebrospinal fluid monoamine metabolites following the administration of Tofisopam, Midazolam, or placebo. [] While both drugs reduced preoperative anxiety, Midazolam, unlike Tofisopam, significantly improved sleep quality. [] This difference in effects suggests distinct pharmacological mechanisms for the two anxiolytics.

Lorazepam

Muscimol

    Compound Description: Muscimol is a potent and selective agonist for the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. []

    Relevance: Tofisopam, despite lacking direct binding affinity for GABAA receptors, has been shown to enhance the binding of Muscimol to its receptor site. [] This suggests an indirect modulatory effect of Tofisopam on GABAA receptor activity.

Naloxone

    Compound Description: Naloxone is a non-selective opioid receptor antagonist used to reverse opioid overdose. []

    Relevance: Pretreatment with Naloxone was found to block the antinociceptive effects of Tofisopam in animal models, indicating the involvement of the opioidergic system in Tofisopam's analgesic activity. []

Naloxonazine

    Compound Description: Naloxonazine is a selective antagonist of the μ-opioid receptor subtype. []

    Relevance: Pretreatment with Naloxonazine attenuated the antinociceptive effects of Tofisopam, suggesting that Tofisopam's analgesic action is partly mediated through μ-opioid receptors. []

Naltrindole

    Compound Description: Naltrindole is a highly selective antagonist of the δ-opioid receptor subtype. [, ]

    Relevance: Naltrindole pretreatment blocked the antinociceptive effects of Tofisopam, demonstrating the involvement of δ-opioid receptors in its analgesic action. [, ] Additionally, Naltrindole was shown to abolish the anti-immobility effect of Tofisopam in the tail suspension test, suggesting a role for δ-opioid receptors in its antidepressant-like activity. []

Nor-binaltorphimine

    Compound Description: Nor-binaltorphimine is a selective antagonist of the κ-opioid receptor subtype. []

    Relevance: The antinociceptive effects of Tofisopam were blocked by Nor-binaltorphimine pretreatment, indicating the participation of κ-opioid receptors in its analgesic mechanism of action. []

p-Chlorophenylalanine methyl ester (PCPA)

    Compound Description: PCPA is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. []

    Relevance: Pretreatment with PCPA abolished the anti-immobility effect of Tofisopam in the tail suspension test, suggesting a role for the serotonergic system in mediating Tofisopam's antidepressant-like activity. []

α-Methyl-para-tyrosine methyl ester (AMPT)

    Compound Description: AMPT is an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine (dopamine, norepinephrine, epinephrine) synthesis. []

    Relevance: Pretreatment with AMPT abolished the anti-immobility effect of Tofisopam in the tail suspension test, implying the involvement of the catecholaminergic system in its antidepressant-like effects. []

Allopurinol

    Compound Description: Allopurinol is a medication used to treat hyperuricemia and gout by inhibiting the enzyme xanthine oxidase, which is involved in uric acid production. []

    Relevance: Co-administration of Allopurinol with Tofisopam was investigated for its effects on plasma concentration and urinary excretion of uric acid and oxypurinol (the active metabolite of Allopurinol). [] The study found that Tofisopam increased the fractional and urinary excretion of both uric acid and oxypurinol, suggesting a potential interaction between the drugs and highlighting the impact of Tofisopam on uric acid metabolism. []

Losartan

    Compound Description: Losartan is an angiotensin II receptor blocker used to treat hypertension. It has also been shown to have uric acid-lowering activity. []

    Relevance: Tofisopam's hypouricemic effect was found to be comparable to or greater than that of Losartan, suggesting its potential as a treatment for hyperuricemia and gout. []

Fenofibrate

    Compound Description: Fenofibrate is a fibrate drug used to lower lipid levels in the blood. It also possesses uric acid-lowering properties. []

    Relevance: The hypouricemic effect of Tofisopam was found to be comparable to or greater than that of Fenofibrate, indicating its potential utility in managing hyperuricemia and gout. []

Gamma-oryzanol

    Compound Description: Gamma-oryzanol is a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil. It is marketed as a dietary supplement with potential antioxidant and cholesterol-lowering properties. []

    Relevance: Tofisopam's effects on stress-induced autonomic responses were compared to those of Gamma-oryzanol and Diazepam. [] While Tofisopam inhibited stress-induced autonomic responses, Gamma-oryzanol, like Diazepam, did not demonstrate similar effects. []

Chlordiazepoxide

    Compound Description: Chlordiazepoxide is a long-acting benzodiazepine used to treat anxiety disorders and alcohol withdrawal syndrome. []

    Relevance: Comparative studies using a new anxiolytic test revealed differences in the anxiolytic properties of Tofisopam and Chlordiazepoxide. [] The results suggest that Chlordiazepoxide acts on two subtypes of benzodiazepine receptors (high and low affinity), whereas Tofisopam specifically targets the high-affinity receptors. [] This distinction highlights potential differences in their pharmacological profiles and therapeutic applications.

Properties

CAS Number

22345-47-7

Product Name

Tofisopam

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3

InChI Key

RUJBDQSFYCKFAA-UHFFFAOYSA-N

SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
dextofisopam
EGYT-341
Grandaxin
levotofisopam
tofisopam
tofizopam

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.